N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
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Description
Scientific Research Applications
Synthesis and Reactivity
The compound is part of a broader category of molecules that have been synthesized for various purposes, including understanding their reactivity with other chemical entities. For instance, research on similar furan derivatives has explored their synthesis methods and potential reactivity. Studies have shown the synthesis of related compounds through processes involving the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by reactions that produce thioamides and other derivatives through oxidation and electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017). These methodologies provide a foundational understanding of how similar compounds can be synthesized and manipulated for desired properties.
Pharmacological Potential
Compounds with structural similarities to the specified molecule have been explored for their pharmacological properties, particularly focusing on their potential as therapeutic agents. For example, derivatives of tetrahydroisoquinoline have been synthesized and evaluated for their analgesic, anti-inflammatory, and psychotropic activities, showing that specific structural modifications can enhance these properties (Zablotskaya et al., 2013). Such studies suggest that N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide could potentially be modified or studied further to evaluate its utility in pharmacological applications.
Antimicrobial and Anticancer Research
Research has also explored the antimicrobial and anticancer activities of furan derivatives, which are structurally related to the compound . These studies aim to identify novel therapeutic agents with lower toxicity and enhanced efficacy against various pathogens and cancer cell lines (Abdelhamid et al., 2019). The potential for these compounds to serve as the basis for the development of new drugs underscores the importance of understanding their synthesis, reactivity, and biological activities.
Properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-propylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-2-4-16-18(28-23-22-16)19(25)21-15-7-6-13-8-9-24(12-14(13)11-15)20(26)17-5-3-10-27-17/h3,5-7,10-11H,2,4,8-9,12H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFOPASNSWZTSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.